![molecular formula C19H22N2O4 B5720714 N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR. These enzymes are involved in various cellular processes, including cell proliferation, survival, and angiogenesis. Inhibition of these enzymes by N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide may contribute to its anti-tumor and anti-angiogenic properties.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including PI3K, Akt, and mTOR. Inhibition of these enzymes may contribute to its anti-tumor and anti-angiogenic properties. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. It has been shown to have anti-tumor and anti-angiogenic properties in various cancer cell lines and animal models. However, there are also limitations to using this compound in lab experiments. It may have off-target effects, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the study of N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. One direction is to further study its mechanism of action to better understand how it inhibits the activity of enzymes such as PI3K, Akt, and mTOR. Another direction is to study its efficacy and safety in humans to determine its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, more studies are needed to determine its off-target effects and potential drug interactions. Finally, further optimization of the synthesis method may be necessary to improve the yield and purity of the compound.
合成法
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide can be synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with butyryl chloride to form 2,6-dimethoxybenzoyl butyrate, which is then reacted with 4-aminophenylamine to form N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. Another method involves the reaction of 4-(butyrylamino)phenol with 2,6-dimethoxybenzoyl chloride to form N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide.
科学的研究の応用
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied in various cancer cell lines and has been shown to inhibit cell proliferation and induce cell death. It has also been studied in animal models of cancer and has been shown to inhibit tumor growth.
特性
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-6-17(22)20-13-9-11-14(12-10-13)21-19(23)18-15(24-2)7-5-8-16(18)25-3/h5,7-12H,4,6H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHAVLUNCMWXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butanoylamino)phenyl]-2,6-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)

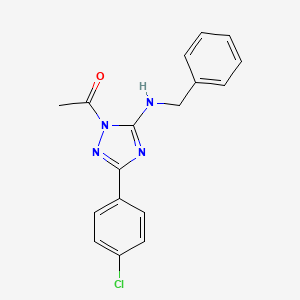
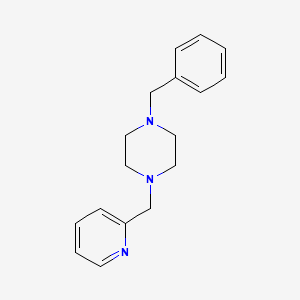

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
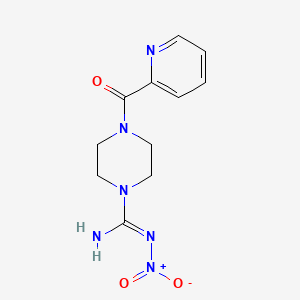
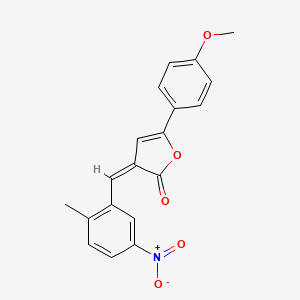
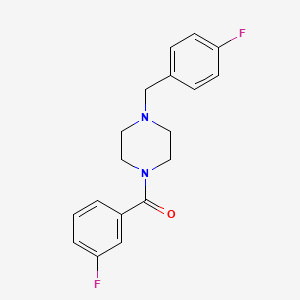

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
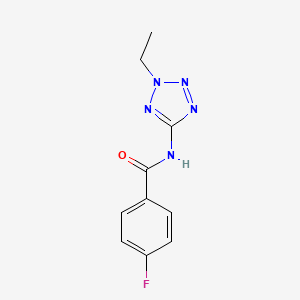
![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)